2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a phenylpiperazinyl group, and a pyrimidinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable reagent to introduce the fluorine atom.
Piperazine Derivative Formation: The phenylpiperazine moiety is synthesized by reacting phenylhydrazine with an appropriate alkylating agent.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through a cyclization reaction involving suitable precursors.
Final Coupling Reaction: The final step involves coupling the fluorophenyl intermediate, the phenylpiperazine derivative, and the pyrimidine ring under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-biphenylyloxy)-4-[4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl]pyrimidine
- (S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan-1-amine
Uniqueness
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its structural features allow for diverse chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c23-18-8-6-17(7-9-18)14-21(29)26-19-15-24-22(25-16-19)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,15-16H,10-14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBOQWGAKXARBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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